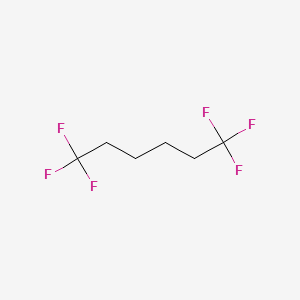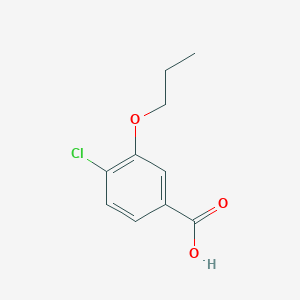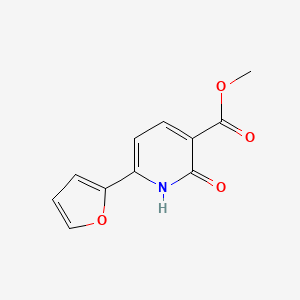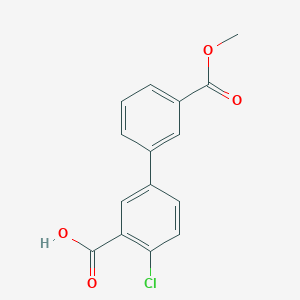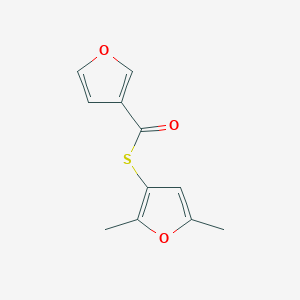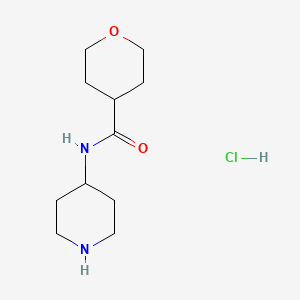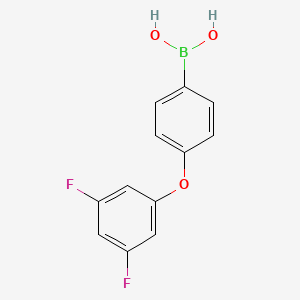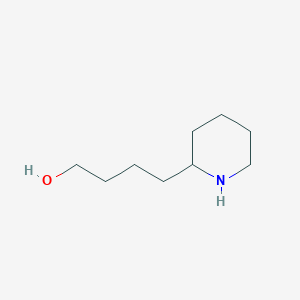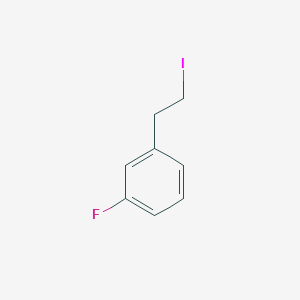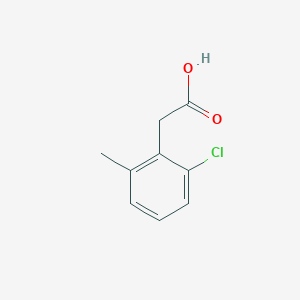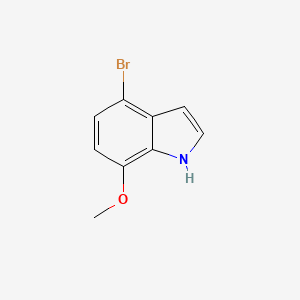
4-bromo-7-méthoxy-1H-indole
Vue d'ensemble
Description
4-bromo-7-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-7-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-7-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer
Les dérivés du 4-bromo-7-méthoxy-1H-indole ont été étudiés pour leur potentiel dans le traitement du cancer. Le noyau indole est une structure prévalente dans de nombreux composés naturels et synthétiques aux propriétés anticancéreuses. Ces dérivés peuvent interférer avec la prolifération des cellules cancéreuses et peuvent être utilisés pour développer de nouveaux agents chimiothérapeutiques .
Activité antimicrobienne
La recherche a indiqué que les dérivés de l'indole présentent une activité antimicrobienne significative. Cela fait du this compound un candidat pour le développement de nouveaux antibiotiques qui pourraient être efficaces contre les souches résistantes de bactéries .
Troubles neurodégénératifs
Les indoles, y compris le this compound, sont étudiés pour leurs effets neuroprotecteurs. Ils peuvent jouer un rôle dans le développement de traitements pour les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson en modulant les voies impliquées dans la survie neuronale .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de l'indole les rendent appropriés pour la recherche sur les traitements des maladies inflammatoires chroniques. En modulant la réponse immunitaire, ces composés pourraient conduire à de nouveaux médicaments anti-inflammatoires .
Agents antiviraux
Certains dérivés de l'indole se sont avérés prometteurs en tant qu'agents antiviraux. Ils peuvent inhiber la réplication des virus, notamment de la grippe et du VIH, ce qui les rend précieux pour la synthèse de nouveaux médicaments antiviraux .
Effets antidiabétiques
Le potentiel des dérivés de l'indole dans la gestion du diabète est un domaine d'intérêt. Ces composés peuvent affecter la sécrétion ou la sensibilité à l'insuline, offrant une nouvelle approche du traitement du diabète .
Chimie synthétique
Le this compound sert d'intermédiaire synthétique dans la préparation de divers dérivés de l'indole. Sa réactivité permet la création de composés divers avec des applications potentielles dans les produits pharmaceutiques et la science des matériaux.
Mécanisme D'action
Target of Action
4-Bromo-7-methoxy-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
The molecular and cellular effects of 4-Bromo-7-methoxy-1H-indole’s action depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives, the effects can be diverse .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-7-methoxy-1H-indole. For instance, storage conditions can affect the stability of the compound . Furthermore, the biological environment in which the compound acts can also influence its efficacy.
Analyse Biochimique
Biochemical Properties
4-Bromo-7-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-bromo-7-methoxy-1H-indole, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions can lead to changes in the activity of these enzymes, affecting overall cellular metabolism. Additionally, 4-bromo-7-methoxy-1H-indole may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
4-Bromo-7-methoxy-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis . 4-Bromo-7-methoxy-1H-indole may also affect the expression of genes related to these pathways, leading to changes in cell function. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-bromo-7-methoxy-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, 4-bromo-7-methoxy-1H-indole may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can interact with transcription factors, affecting gene expression and leading to changes in cellular function. These molecular interactions are crucial for understanding the biochemical effects of 4-bromo-7-methoxy-1H-indole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-7-methoxy-1H-indole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biochemical activity Additionally, long-term exposure to 4-bromo-7-methoxy-1H-indole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 4-bromo-7-methoxy-1H-indole can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, 4-bromo-7-methoxy-1H-indole may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in biomedical applications.
Metabolic Pathways
4-Bromo-7-methoxy-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, 4-bromo-7-methoxy-1H-indole can affect metabolic flux by altering the activity of key enzymes, resulting in changes in metabolite levels and overall metabolic activity. These interactions are important for understanding the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of 4-bromo-7-methoxy-1H-indole within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes Additionally, 4-bromo-7-methoxy-1H-indole can accumulate in certain cellular compartments, influencing its localization and activity
Subcellular Localization
The subcellular localization of 4-bromo-7-methoxy-1H-indole can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-bromo-7-methoxy-1H-indole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects.
Propriétés
IUPAC Name |
4-bromo-7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEJDYPAEFIBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676457 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-59-7 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)
